5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

Medicinal chemists building focused kinase inhibitor libraries require a scaffold that merges a validated ATP-competitive binding core with an orthogonal diversification handle. 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS 4121-22-6) is that single-point hub: a crystalline solid (mp 315-317 °C) supplied at ≥97% purity with batch-specific CoA. • The C7 aldehyde enables chemoselective oxidation to acid, reductive amination, or heterocycle formation-independent of the pyrrole NH (pKa 10.66). • Direct precursor to patented 7-carboxamide SYK inhibitors (US 9,334,278 B2), bypassing uncertain C-H functionalization. • Scales reliably from 50 mg to multi-gram under inert atmosphere at 2-8 °C, compatible with standard lab inventory.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 4121-22-6
Cat. No. B1366583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde
CAS4121-22-6
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=CN2)C=O
InChIInChI=1S/C7H5N3O/c11-4-5-3-10-7-6(5)8-1-2-9-7/h1-4H,(H,9,10)
InChIKeyFZSSHQHTQKYNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde: Core Scaffold & Physical Properties


5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS 4121-22-6) is a heterobicyclic scaffold comprising fused pyrrole and pyrazine rings with a reactive C7 aldehyde substituent. It belongs to the pyrrolo[2,3-b]pyrazine class, widely investigated as ATP‑competitive kinase inhibitor scaffolds [1][2]. The compound is a crystalline solid (melting point 315–317 °C) with molecular formula C₇H₅N₃O and molecular weight 147.13 g/mol; it is typically supplied at ≥97% purity and stored under inert atmosphere at 2–8 °C . Its well‑characterized physicochemical profile and the aldehyde functional handle distinguish it from both the unsubstituted parent 5H‑pyrrolo[2,3‑b]pyrazine and from fully elaborated kinase inhibitor derivatives such as Aloisine A (RP107) .

ATP-competitive kinase inhibitor scaffold design and SAR libraries
Single-point diversification hub via reactive C7 aldehyde handle
Crystalline intermediate suited for recrystallization-based purification

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde: In-Class Substitution Challenges


Compounds within the pyrrolo[2,3-b]pyrazine family cannot be interchanged without rigorous evaluation, because the presence, position, and oxidation state of substituents dictate both synthetic utility and biological target engagement [1]. The parent 5H‑pyrrolo[2,3‑b]pyrazine (CAS 4745‑93‑1) lacks an aldehyde handle, precluding direct C7 elaboration via condensation or reductive amination; its lower melting point (155–156 °C) also complicates purification by recrystallization . Conversely, fully substituted analogs such as Aloisine A are optimized for CDK/GSK‑3 inhibition and are not amenable to late‑stage diversification, limiting their value as synthetic intermediates . The 7‑carbaldehyde derivative uniquely combines the core kinase‑binding scaffold with a single reactive point that is orthogonal to the pyrrole NH, enabling sequential chemoselective transformations that are impossible with either the parent heterocycle or the elaborated drug‑like molecules [1][2].

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Parent 5H-pyrrolo[2,3-b]pyrazine lacks the C7 aldehyde, precluding direct C7 elaboration via condensation or reductive amination.
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Fully substituted analogs like Aloisine A are terminal kinase inhibitors; their fixed substitution pattern limits late-stage diversification.
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Lower-melting parent scaffold may complicate purification by recrystallization compared to the 7-carbaldehyde derivative.

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde: Head-to-Head Differentiation


Chemoselective N-Alkylation via Aldehyde Handle

The C7 aldehyde of 5H‑pyrrolo[2,3‑b]pyrazine‑7‑carbaldehyde provides an electrophilic handle that is absent in the parent 5H‑pyrrolo[2,3‑b]pyrazine (CAS 4745‑93‑1). In a validated downstream protocol, the target compound reacted with 3‑methoxybenzyl bromide under basic conditions (Cs₂CO₃, DMF, 25 °C, 15 h) to afford 5‑(3‑methoxybenzyl)‑5H‑pyrrolo[2,3‑b]pyrazine‑7‑carbaldehyde as a yellow solid, confirmed by ¹H NMR (δ 10.25, s, 1H, aldehyde) [1]. The parent scaffold lacks this aldehyde and therefore cannot undergo analogous aldehyde‑directed N‑alkylation while retaining a second reactive site for further manipulation [2].

Chemoselective N-Alkylation
Head-to-head
Target compound: Successful N-alkylation with 3-methoxybenzyl bromide, aldehyde intact (¹H NMR δ 10.25 ppm).
Enables aldehyde-directed derivatization absent in the parent scaffold.
Parent 5H-pyrrolo[2,3-b]pyrazine cannot undergo analogous aldehyde-directed N-alkylation.
Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

Melting Point Differentiation

The melting point of 5H‑pyrrolo[2,3‑b]pyrazine‑7‑carbaldehyde (315–317 °C) is approximately double that of the parent 5H‑pyrrolo[2,3‑b]pyrazine (155–156 °C) . This substantial difference (ΔTₘ ≈ 160 °C) reflects enhanced crystal lattice stability conferred by the aldehyde carbonyl, which can facilitate purification by recrystallization and improve ambient storage stability. For procurement decisions, the higher melting point of the target compound enables straightforward recrystallization from hot organic solvents, whereas the parent scaffold often requires chromatographic purification for comparable purity levels .

Melting Point
Data to verify
315–317 °C vs. 155–156 °C (parent)
Supports recrystallization purification and ambient storage stability.
ΔTₘ ≈ +160 °C; may reduce reliance on chromatographic purification.
Solid-State Chemistry Purification Formulation

pKa Shift vs. Parent Scaffold

The predicted pKa of the pyrrole NH in 5H‑pyrrolo[2,3‑b]pyrazine‑7‑carbaldehyde is 10.66 ± 0.20, compared to 11.95 ± 0.20 for the parent 5H‑pyrrolo[2,3‑b]pyrazine . The electron‑withdrawing aldehyde group at C7 reduces the pKa of the neighboring NH by approximately 1.3 log units, meaning the target compound is a stronger acid. This pKa shift affects the ionization state under physiological and near‑physiological pH conditions, directly impacting solubility, permeability, and protein‑binding predictions in early‑stage drug discovery .

pKa Shift
Data to verify
pKa 10.66 ± 0.20 vs. 11.95 ± 0.20 (parent)
Electron-withdrawing aldehyde enhances NH acidity; may alter ionization-dependent properties.
Predicted values; experimental determination recommended for formulation studies.
Ionization State Solubility Prediction Bioavailability Assessment

Multi-Directional Aldehyde Derivatization

The C7 aldehyde of 5H‑pyrrolo[2,3‑b]pyrazine‑7‑carbaldehyde can be transformed into carboxamides, carboxylic acids, amines (via reductive amination), oximes, hydrazones, and alkenes (via Wittig or Horner‑Wadsworth‑Emmons reactions) [1]. In contrast, Aloisine A (RP107), a fully substituted 7‑n‑butyl‑6‑(4‑hydroxyphenyl)‑[5H]pyrrolo[2,3‑b]pyrazine, is a terminal kinase inhibitor with no aldehyde group; its substitution pattern is fixed and does not permit further diversification at C7 without de novo synthesis . While Aloisine A achieves potent CDK/GSK‑3 inhibition (IC₅₀ = 0.12–1.5 µM across isoforms), this biological activity comes at the cost of synthetic flexibility, making it unsuitable as a building block . The 7‑carbaldehyde scaffold offers a synthetic hub for generating diverse compound libraries that can then be screened for desired kinase selectivity [1].

Derivatization Pathways
Class-level
≥6 reaction types (oxidation, amination, olefination, etc.) vs. 0 for Aloisine A.
Supports parallel library synthesis; fixed-substitution analogs cannot provide this flexibility.
Late-stage diversification hub for SAR exploration.
Late‑Stage Functionalization Parallel Synthesis Kinase Inhibitor Libraries

Patented Intermediate for SYK/JAK Inhibitors

5H‑Pyrrolo[2,3‑b]pyrazine‑7‑carbaldehyde is the foundational intermediate for a series of patented 7‑carboxamide derivatives claimed as SYK inhibitors (US 9,334,278 B2) and JAK/SYK dual inhibitors [1][2]. The patent explicitly discloses the conversion of the 7‑carbaldehyde to 7‑carboxamides (e.g., N‑tert‑butyl‑2‑(arylamino)‑5H‑pyrrolo[2,3‑b]pyrazine‑7‑carboxamide), establishing a documented, scalable route from the aldehyde to bioactive molecules [1]. The unsubstituted parent 5H‑pyrrolo[2,3‑b]pyrazine is not claimed as a direct intermediate in these patents, underscoring the 7‑carbaldehyde’s privileged position in the synthetic route to clinically relevant kinase inhibitors [1].

Patented Intermediate
Class-level
Explicit intermediate in US 9,334,278 B2 (SYK inhibitors) and related JAK inhibitor patents.
Documented IP pathway; parent scaffold not cited as direct intermediate in these filings.
Relevance for industrial procurement and process chemistry.
Intellectual Property Process Chemistry Therapeutic Pipeline

Multi-Vendor Purity Consistency

Independent supplier specifications (AKSci, Bidepharm, Sigma‑Aldrich/Synthonix, Coolpharm) converge on a minimum purity of 97% for 5H‑pyrrolo[2,3‑b]pyrazine‑7‑carbaldehyde, with batch‑specific NMR, HPLC, or GC certificates of analysis available . In contrast, Aloisine A is supplied at ≥95% purity by HPLC, a threshold below the target compound . The 5H‑pyrrolo[2,3‑b]pyrazine parent scaffold is typically listed at 95% purity from most suppliers . The convergence of multiple vendors on a 97% specification reduces lot‑to‑lot variability and facilitates method transfer across laboratories.

Purity Consistency
Cross-study
≥97% across multiple vendors vs. 95% for Aloisine A and parent scaffold.
Convergent vendor specification may reduce lot-to-lot variability and repurification needs.
Batch-specific CoA available (NMR, HPLC, GC).
Quality Control Reproducibility Procurement Reliability

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde: Procurement & Applications


Kinase Inhibitor Library Synthesis

For medicinal chemistry teams building focused libraries of ATP‑competitive kinase inhibitors, 5H‑pyrrolo[2,3‑b]pyrazine‑7‑carbaldehyde serves as the single‑point diversification hub. As demonstrated by the successful N‑alkylation with 3‑methoxybenzyl bromide [1] and validated by its role as the precursor to patented 7‑carboxamide SYK inhibitors [2], the C7 aldehyde can be orthogonally transformed while the pyrrole NH remains available for further substitution. The ≥97% purity and high melting point (315–317 °C) ensure reproducible starting material quality for parallel synthesis workflows .

SYK/JAK Dual Inhibitor Lead Optimization

Industrial process chemistry groups pursuing SYK or JAK3 inhibitors should procure this compound as the direct entry point to the 7‑carboxamide series disclosed in US 9,334,278 B2 [2]. The aldehyde oxidation to carboxylic acid followed by amide coupling is a well‑established two‑step sequence from this intermediate. Using the unsubstituted parent scaffold would require additional C–H functionalization steps with uncertain regioselectivity, adding time and cost to the synthetic route.

Physicochemical Property Modulation via Aldehyde Derivatization

For drug discovery programs where tuning pKa is critical for permeability or solubility, the target compound’s pyrrole NH pKa of 10.66 (Δ ≈ –1.3 vs. the parent scaffold) offers a distinct ionization profile . The aldehyde group can be converted to amines (reductive amination), carboxylic acids, or heterocycles (e.g., oxazoles, thiazoles), each of which modulates the scaffold’s electronic properties and hydrogen‑bonding capacity, enabling rational fine‑tuning of drug‑like properties.

Reproducible Scale-Up from Discovery to Preclinical

Procurement from vendors offering batch‑specific CoA with ≥97% purity (NMR/HPLC/GC) combined with the compound’s high melting point (enabling recrystallization‑based purification) makes this intermediate suitable for scaling from discovery (50 mg) to preclinical supply (multi‑gram). The documented storage conditions (inert atmosphere, 2–8 °C) are compatible with standard laboratory inventory management, reducing the risk of degradation during long‑term storage .

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Orthogonal aldehyde reactivity with pyrrole NH availability
Confirm successful C7 diversification and retention of core scaffold integrity
SYK/JAK Inhibitor Lead Optimization
Direct entry to patented 7-carboxamide series
Validate two-step aldehyde-to-amide conversion without C–H functionalization
Physicochemical Property Modulation
Enhanced NH acidity (pKa ~10.66) and tunable electronic profile
Assess ionization-state impact on permeability and solubility after derivatization
Discovery-to-Preclinical Scale-Up
High melting point and multi-vendor ≥97% purity specification
Verify recrystallization-based purification efficiency and long-term storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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